

An In-depth Technical Guide to Early-Phase Clinical Data on Ecopipam

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Compound of Interest

Compound Name: ECOPIPAM

Cat. No.: B1142412

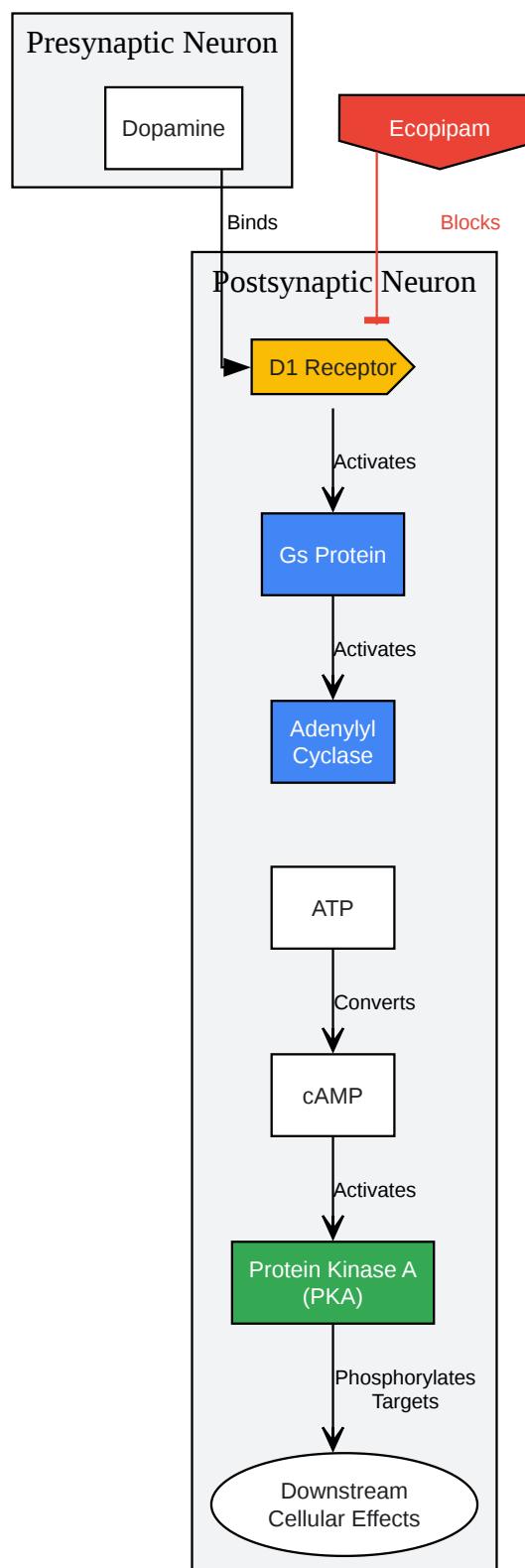
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Introduction

Ecopipam (development codes: SCH-39166, EBS-101) is a first-in-class, selective dopamine D1/D5 receptor antagonist currently under investigation for several central nervous system (CNS) disorders, most notably Tourette Syndrome (TS).^{[1][2]} Unlike currently approved therapies for TS, which primarily target the dopamine D2 receptor, **ecopipam** offers a novel mechanism of action.^{[3][4]} This selectivity for the D1 receptor family may lead to a differentiated efficacy and safety profile, potentially avoiding the metabolic and extrapyramidal side effects commonly associated with D2 receptor antagonists.^{[1][5]} This document provides a comprehensive overview of the available early-phase clinical trial data for **ecopipam**, focusing on its pharmacokinetics, efficacy, and safety, with detailed experimental protocols and visual representations of its mechanism and trial designs.

Mechanism of Action

Dopamine, a critical neurotransmitter, modulates neural signaling through two main families of receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).^[3] The prevailing hypothesis for Tourette Syndrome involves a hyper-dopaminergic state or a supersensitivity of dopamine receptors in the brain.^[3] **Ecopipam** acts as a competitive antagonist at the D1 and D5 receptors, thereby blocking the downstream signaling cascade initiated by dopamine binding.^[2] This targeted action is believed to normalize the overactive dopaminergic pathways implicated in the generation of tics.^[4]



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Caption: Ecopipam's antagonist action on the D1 receptor signaling pathway.

Pharmacokinetic and Pharmacodynamic Profile

Early-phase studies have characterized **ecopipam** as an orally active molecule that effectively crosses the blood-brain barrier.[\[2\]](#)

Table 1: Key Pharmacokinetic Parameters of **Ecopipam**

Parameter	Value/Description	Source
Mechanism	Selective Dopamine D1/D5 Receptor Antagonist	[2]
Administration	Oral	[2]
Elimination Half-Life	Approximately 10 hours	[2]
Metabolism	Extensively metabolized	[6]
ADME Profile	Predictable pharmacokinetics with well-characterized Absorption, Distribution, Metabolism, and Excretion	[1]
Drug Interactions	A study was conducted to evaluate the potential for induction and inhibition of various CYP enzymes (CYP3A4, CYP1A2, CYP2B6, CYP2D6) and transporters (P-gp, OATP1B1). [7]	

Clinical Efficacy and Safety Data

The clinical development of **ecopipam** has progressed through several key studies, primarily in pediatric and adolescent populations with Tourette Syndrome.

Phase 2b "D1AMOND" Study

This pivotal study provided robust evidence for the efficacy and safety of **ecopipam** in treating tics.[\[8\]](#)

Experimental Protocol: D1AMOND Study

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[8][9]
- Participant Population: 153 children and adolescents aged ≥ 6 to <18 years with a diagnosis of Tourette Syndrome and a baseline Yale Global Tic Severity Score-Total Tic Score (YGTSS-TTS) of ≥ 20 .[8][9]
- Intervention: Participants were randomized 1:1 to receive either **ecopipam** tablets (target dose of 2 mg/kg/day) or matching placebo tablets.[8] The dose was titrated over a 4-week period and then maintained for an 8-week treatment phase, for a total duration of 12 weeks. [8]
- Primary Endpoint: The mean change in the YGTSS-TTS from baseline to Week 12.[3][8]
- Secondary Endpoint: The change in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) score.[3][8]

Table 2: Efficacy Results of the Phase 2b D1AMOND Study at Week 12

Endpoint	Ecopipam Group	Placebo Group	P-value	Source
Mean Change in YGTSS-TTS	-30% from baseline	-	0.01	[3][10]
LS Mean Difference in YGTSS-TTS	-3.44 (95% CI: -6.09 to -0.79)	-	0.01	[10]
CGI-TS-S Improvement	Statistically significant improvement	No significant improvement	0.03	[3]
$\geq 25\%$ Improvement in Tic Severity	73.6% of patients	43.2% of patients	-	[10]

Table 3: Common Adverse Events in the Phase 2b D1AMOND Study

Adverse Event	Ecopipam Group (%)	Note	Source
Headache	15.8%	≥ 5% and higher than placebo	[3][8]
Insomnia	14.5%	≥ 5% and higher than placebo	[3]
Fatigue	7.9%	≥ 5% and higher than placebo	[3][8]
Somnolence	7.9%	≥ 5% and higher than placebo	[3][8]
Restlessness	≥ 5%	≥ 5% and higher than placebo	[8]

Notably, the trial reported no observable evidence of adverse movement disorders or the metabolic side effects (e.g., weight gain) commonly associated with antipsychotic agents.[3][10]

12-Month Open-Label Extension (OLE) Study

To assess long-term safety and durability of effect, patients who completed the Phase 2b trial were eligible to enroll in a 12-month OLE study.[11]

Experimental Protocol: OLE Study

- Study Design: A 12-month, open-label extension study.[11]
- Participant Population: 121 patients (aged ≥6 to ≤18 years) who had completed the preceding Phase 2b trial.[11]
- Intervention: All participants received **ecopipam**, titrated to a target oral dose of 1.8 mg/kg/day.[11]

- Endpoints: Long-term safety, tolerability, and clinical effects on tic severity (YGTSS-TTS) and quality of life.[11]

Table 4: Key Findings from the 12-Month OLE Study

Outcome	Result	Source
Tic Severity (YGTSS-TTS)	Significant improvements observed at all time points (P < 0.001 vs. baseline). [11]	
Quality of Life	Significant improvements observed at all time points (P < 0.001 vs. baseline). [11]	
Most Common AEs	Nasopharyngitis (14.0%), Anxiety (9.1%). [11]	
Metabolic Profile	No significant changes from baseline in BMI Z-score, glycated hemoglobin, or total cholesterol at Month 12. [11]	

The results suggest that **ecopipam** is well-tolerated over a 12-month period and maintains its efficacy without new safety signals emerging.[11]

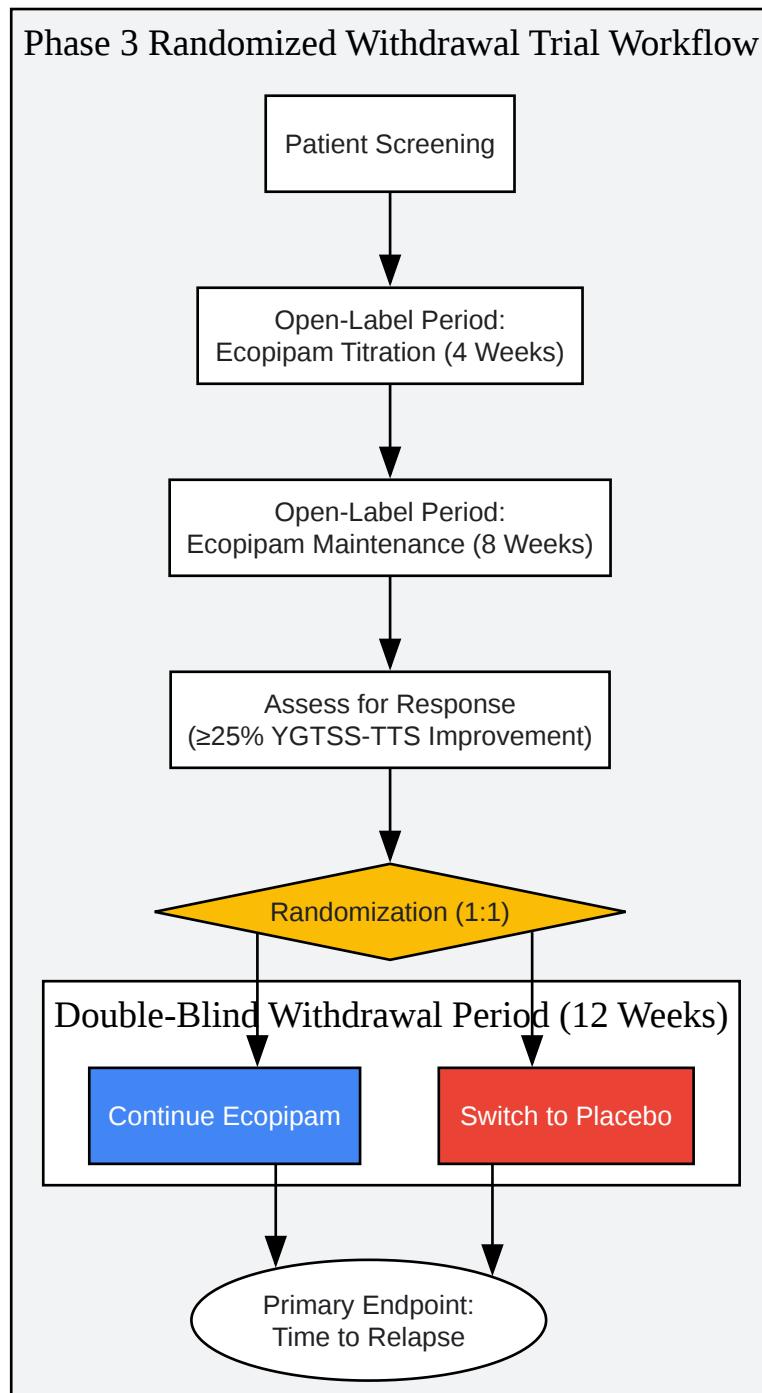
Phase 3 Randomized Withdrawal Study (NCT05615220)

The Phase 3 program was designed to confirm the efficacy of **ecopipam** and evaluate the maintenance of its effect over a longer duration.[12]

Experimental Protocol: Phase 3 Study

- Study Design: An enriched-enrollment, randomized withdrawal (EERW) trial.[12][13]
- Workflow:
 - Open-Label Phase (12 weeks): All enrolled subjects receive **ecopipam**.[12]

- Responder Assessment: Patients showing a $\geq 25\%$ improvement in YGTSS-TTS at both Week 8 and Week 12 are identified as responders.[12]
- Randomization: Responders are randomized 1:1 into two arms.
- Double-Blind Phase (12 weeks): One arm continues to receive **ecopipam**, while the other is switched to placebo.[12]
- Primary Endpoint: The time-to-relapse during the double-blind withdrawal period. Relapse is defined as a loss of $\geq 50\%$ of the YGTSS-TTS improvement achieved in the open-label phase, the need for rescue medication, or hospitalization for TS.[12][13]



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